3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate
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Overview
Description
3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate is an organic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazoquinoline core with a dimethylcarbamate group attached, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under suitable conditions. This reaction proceeds through a series of steps including condensation, cyclization, and purification to yield the target compound . The reaction conditions often require the use of solvents such as ethanol or chloroform and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce imidazoquinoline alcohols. Substitution reactions can lead to a variety of carbamate derivatives with different functional groups.
Scientific Research Applications
3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline: This compound shares a similar imidazoquinoline core but lacks the dimethylcarbamate group.
3-Methyl-3H-imidazo[4,5-f]quinolin-2-amine: Another related compound with an amino group at position 2 instead of the carbamate group.
Uniqueness
3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate is unique due to the presence of the dimethylcarbamate group, which imparts distinct chemical properties and biological activities. This functional group enhances the compound’s solubility and stability, making it more suitable for various applications in research and industry.
Properties
CAS No. |
89263-20-7 |
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Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
(3-methylimidazo[4,5-f]quinolin-9-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C14H14N4O2/c1-17(2)14(19)20-11-6-7-15-9-4-5-10-13(12(9)11)16-8-18(10)3/h4-8H,1-3H3 |
InChI Key |
UKPUYVIFYGVWQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC3=NC=CC(=C32)OC(=O)N(C)C |
Origin of Product |
United States |
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